molecular formula C21H17Cl2NO B14195338 N-[1-(Biphenyl-4-yl)ethyl]-3,4-dichlorobenzamide CAS No. 906509-55-5

N-[1-(Biphenyl-4-yl)ethyl]-3,4-dichlorobenzamide

Cat. No.: B14195338
CAS No.: 906509-55-5
M. Wt: 370.3 g/mol
InChI Key: FBKXMUJLHIWBRY-UHFFFAOYSA-N
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Description

2’,5’-Dioxo-2’,5’-dihydro[1,1’-biphenyl]-3,4-dicarbonitrile is an organic compound with a complex structure that includes two oxo groups and two nitrile groups attached to a biphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dioxo-2’,5’-dihydro[1,1’-biphenyl]-3,4-dicarbonitrile typically involves the reaction of biphenyl derivatives with nitrile and oxo functional groups. One common method involves the cyclization of biphenyl derivatives with nitrile groups under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 2’,5’-Dioxo-2’,5’-dihydro[1,1’-biphenyl]-3,4-dicarbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dioxo-2’,5’-dihydro[1,1’-biphenyl]-3,4-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the biphenyl structure .

Scientific Research Applications

2’,5’-Dioxo-2’,5’-dihydro[1,1’-biphenyl]-3,4-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2’,5’-Dioxo-2’,5’-dihydro[1,1’-biphenyl]-3,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,5’-Dioxo-2’,5’-dihydro[1,1’-biphenyl]-3,4-dicarbonitrile is unique due to its specific biphenyl backbone and the arrangement of oxo and nitrile groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

906509-55-5

Molecular Formula

C21H17Cl2NO

Molecular Weight

370.3 g/mol

IUPAC Name

3,4-dichloro-N-[1-(4-phenylphenyl)ethyl]benzamide

InChI

InChI=1S/C21H17Cl2NO/c1-14(24-21(25)18-11-12-19(22)20(23)13-18)15-7-9-17(10-8-15)16-5-3-2-4-6-16/h2-14H,1H3,(H,24,25)

InChI Key

FBKXMUJLHIWBRY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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